4-[(3-phenylbutanoyl)amino]benzamide is a compound that falls within the category of amides, specifically characterized by the presence of a benzamide structure with a phenylbutanoyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The synthesis and biological evaluation of 4-[(3-phenylbutanoyl)amino]benzamide have been documented in various scientific publications, highlighting its relevance in pharmacological studies. Notably, it has been explored for its inhibitory effects on certain enzymes and its interactions with biological targets, making it a compound of interest in the field of medicinal chemistry .
4-[(3-phenylbutanoyl)amino]benzamide can be classified as:
The synthesis of 4-[(3-phenylbutanoyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with an appropriate acyl chloride or anhydride derived from 3-phenylbutanoic acid. The general synthetic route can be outlined as follows:
The reaction mechanism typically involves nucleophilic attack by the amine on the carbonyl carbon of the acyl derivative, leading to the formation of the amide bond and release of a leaving group (e.g., chloride ion). Purification methods such as recrystallization or chromatography are employed to isolate the final product .
The molecular formula of 4-[(3-phenylbutanoyl)amino]benzamide is C_{15}H_{18}N_{2}O, indicating it contains:
The compound exhibits a distinct three-dimensional structure where the phenylbutanoyl group is spatially oriented relative to the benzamide moiety, influencing its biological activity. The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography .
4-[(3-phenylbutanoyl)amino]benzamide can participate in various chemical reactions:
These reactions typically require controlled conditions to avoid decomposition or side reactions, particularly when dealing with sensitive functional groups present in the molecule .
The mechanism of action for 4-[(3-phenylbutanoyl)amino]benzamide involves its interaction with specific biological targets, such as enzymes or receptors. For example, it has been studied for its inhibitory effects on DNA methyltransferases, which are critical in epigenetic regulation.
Molecular docking studies suggest that this compound binds effectively to target sites within these enzymes, potentially altering their activity and influencing cellular processes such as gene expression .
Relevant data regarding these properties can be obtained from experimental analyses and databases .
4-[(3-phenylbutanoyl)amino]benzamide has several scientific uses:
This compound represents a valuable tool for researchers exploring novel treatments for diseases associated with epigenetic dysregulation .
4-[(3-Phenylbutanoyl)amino]benzamide (C₁₇H₁₈N₂O₂, CID 3320469) belongs to the N-substituted benzamide scaffold, characterized by a benzoyl core (C₆H₅C(O)NH-) appended to an aromatic amine [1] [3]. This compound exhibits two critical structural domains:
Table 1: Structural Analogs of 4-[(3-Phenylbutanoyl)Amino]Benzamide
Compound | Core Modification | Biological Target | Key Reference |
---|---|---|---|
SNIPER(TACC3)-2 | 4-(Thiazolyl)benzamide | TACC3 degradation (PROTAC) | [5] |
AR-42 (R-aryloxy analog) | Hydroxamate-terminated benzamide | HDAC inhibition | [8] |
WO2003022825A1 derivatives | Alkyl/aryl-substituted benzamides | PPARα/γ modulation | [2] |
Notably, strategic substitutions at the:
The medicinal exploration of benzamide derivatives accelerated in the 1990s with EP0847992A1 (1998), disclosing N-acyl benzamides as cell differentiation inducers for oncology, particularly in leukemia and carcinoma models [3]. Key milestones include:
R₁: C₁₆ alkyl/alkenyl chains R₂: Nitro, cyano, carboxy, carbamoyl substituents
Table 2: Patent Landscape for Benzamide Derivatives
Patent | Assignee | Key Claims | Therapeutic Area |
---|---|---|---|
WO2003022825A1 | Imperial College | Arylalkylbenzamides with >80% PPARα binding | Hyperlipidemia |
EP0847992A1 | Fujirebio Inc. | N-Acyl benzamides inducing tumor differentiation | Oncology |
US11834521B2 | Synergy Pharmaceuticals | Cyclic peptide-benzamide fusions (purity ≥98%) | GI disorders |
Early routes (EP0847992A1) relied on acyl chloride coupling under Schotten-Baumann conditions, yielding crude products requiring silica gel purification [3]. Modern iterations (US11834521B2) employ:
This progression underscores benzamides' transition from simple scaffolds to complex targeted therapeutics, with 4-[(3-phenylbutanoyl)amino]benzamide serving as a chemical intermediate in advanced conjugates like SNIPER molecules [5] [8].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2